molecular formula C15H10N6O3S B10885751 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 610257-83-5

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B10885751
CAS No.: 610257-83-5
M. Wt: 354.3 g/mol
InChI Key: PJNHMKYTWWVWOA-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C15H10N6O3S This compound is notable for its unique structure, which includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, which is then functionalized with amino and cyano groups. The sulfanyl linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated pyridine derivative. The final step involves the acylation of the sulfanyl-pyridine intermediate with 2-nitrophenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and nitrophenyl groups are critical for its binding affinity and specificity. Additionally, the cyano groups may participate in hydrogen bonding or electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and cyano groups on the pyridine ring, along with the sulfanyl and nitrophenyl moieties, allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

610257-83-5

Molecular Formula

C15H10N6O3S

Molecular Weight

354.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C15H10N6O3S/c16-6-9-5-10(7-17)15(20-14(9)18)25-8-13(22)19-11-3-1-2-4-12(11)21(23)24/h1-5H,8H2,(H2,18,20)(H,19,22)

InChI Key

PJNHMKYTWWVWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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